

TAMRA-PEG4-Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	TAMRA-PEG4-acid	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

TAMRA-PEG4-acid is a versatile fluorescent labeling reagent that combines the bright, photostable fluorophore, 5-Carboxytetramethylrhodamine (TAMRA), with a hydrophilic 4-unit polyethylene glycol (PEG) spacer terminating in a carboxylic acid group. This molecule is extensively utilized in biological research for the covalent labeling of proteins, peptides, nucleic acids, and other biomolecules. The PEG spacer enhances solubility in aqueous media and reduces steric hindrance, while the terminal carboxylic acid allows for straightforward conjugation to primary amines. This guide provides an in-depth overview of its properties, applications, and detailed protocols for its use.

Core Properties and Specifications

The physicochemical and spectral properties of **TAMRA-PEG4-acid** are critical for its application in fluorescence-based assays. These properties are summarized in the table below.



Property	Value	
Molecular Formula	C36H43N3O10[1]	
Molecular Weight	677.80 g/mol [1][2][3]	
CAS Number	1909223-02-4[1]	
Appearance	Dark red amorphous solid or liquid (brown to reddish brown)	
Purity	Typically ≥95% - 98%	
Excitation Maximum (λex)	~553-555 nm	
Emission Maximum (λem)	~575-580 nm	
Molar Extinction Coefficient	~80,000 - 92,000 M ⁻¹ cm ⁻¹	
Solubility Soluble in water, DMSO, DMF, and DCM		
Storage Conditions	Store at -20°C, protect from light and moisture	

Applications in Research and Drug Development

The unique properties of **TAMRA-PEG4-acid** make it a valuable tool in a variety of applications:

- Fluorescent Labeling: It is widely used for the fluorescent labeling of antibodies, proteins, and nucleic acids for visualization and quantification.
- Fluorescence Microscopy: Labeled biomolecules can be visualized in fixed or live cells to study their localization and dynamics.
- Flow Cytometry: It is used to label cells or specific cellular components for analysis by flow cytometry.
- Real-Time PCR: TAMRA can be incorporated into probes for real-time PCR assays.
- Fluorescence Resonance Energy Transfer (FRET): TAMRA is a common FRET acceptor, often paired with a green fluorescent protein (GFP) or another suitable donor, to study



molecular interactions.

 PROTACs: The linker and fluorescent properties of TAMRA-PEG4-acid are utilized in the development of Proteolysis Targeting Chimeras (PROTACs).

Experimental Protocols Bioconjugation of TAMRA-PEG4-acid to a Primary Amine-Containing Biomolecule

This protocol describes the general procedure for labeling a protein with TAMRA-PEG4-acid.

Materials:

- TAMRA-PEG4-acid
- Protein or other biomolecule with primary amines (e.g., in PBS or bicarbonate buffer, pH 8.0-8.5)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
- Purification column (e.g., Sephadex G-25)
- Spectrophotometer

Procedure:

- Preparation of Activated TAMRA-PEG4-NHS Ester:
 - Dissolve TAMRA-PEG4-acid, EDC, and NHS in anhydrous DMF or DMSO to a final concentration of 10 mg/mL each.

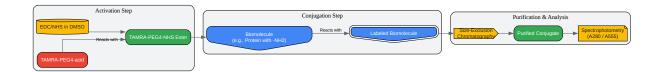


- Incubate the mixture at room temperature for 1-2 hours to activate the carboxylic acid.
- Preparation of Protein Solution:
 - Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
- Conjugation Reaction:
 - Add the activated TAMRA-PEG4-NHS ester solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 10:1 to 20:1 is common.
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
- Purification of the Conjugate:
 - Remove unconjugated dye by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).
 - Collect the colored fractions corresponding to the labeled protein.
- Characterization of the Conjugate:
 - Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and 555 nm (for TAMRA).
 - The protein concentration can be calculated using the following formula: Protein Concentration (M) = $[A_{280} (A_{555} \times 0.3)] / \epsilon_{280}$ (where ϵ_{280} is the molar extinction coefficient of the protein at 280 nm, and 0.3 is a correction factor for the absorbance of TAMRA at 280 nm).
 - The dye concentration can be calculated using the Beer-Lambert law: Dye Concentration (M) = A_{555} / ϵ_{555} (where ϵ_{555} is the molar extinction coefficient of TAMRA at 555 nm).
 - The degree of labeling is the molar ratio of the dye to the protein.

Visualizations



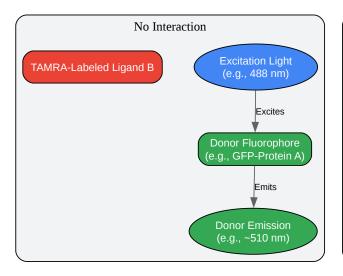
Experimental Workflow: Bioconjugation of Biomolecules

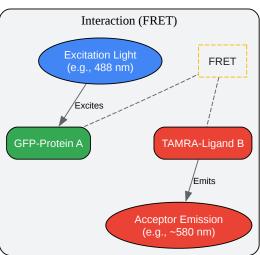


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Caption: Workflow for labeling a biomolecule with **TAMRA-PEG4-acid**.

Signaling Pathway: FRET-Based Detection of Molecular Interaction







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Caption: Principle of FRET using a GFP-TAMRA pair to detect molecular interactions.

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- To cite this document: BenchChem. [TAMRA-PEG4-Acid: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611140#what-is-tamra-peg4-acid]

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